An In-depth Technical Guide to 3',6-Dimethyl-[1,1'-biphenyl]-3-amine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3',6-Dimethyl-[1,1'-biphenyl]-3-amine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Nomenclature
The unambiguous identification of 3',6-Dimethyl-[1,1'-biphenyl]-3-amine is crucial for any research endeavor. According to IUPAC nomenclature, the numbering of the biphenyl rings assigns the unprimed locants to the ring bearing the principal functional group, in this case, the amine.
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IUPAC Name: 3-Amino-3',6-dimethyl-1,1'-biphenyl
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Molecular Formula: C₁₄H₁₅N
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Core Structure: A biphenyl system, which consists of two phenyl rings linked by a single carbon-carbon bond.
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Substituents:
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An amine (-NH₂) group at the 3-position of the first phenyl ring.
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A methyl (-CH₃) group at the 6-position of the first phenyl ring.
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A methyl (-CH₃) group at the 3'-position of the second phenyl ring.
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Caption: Chemical structure of 3',6-Dimethyl-[1,1'-biphenyl]-3-amine.
Predicted Physicochemical Properties
Due to the absence of experimental data for 3',6-Dimethyl-[1,1'-biphenyl]-3-amine, the following table presents predicted values based on the properties of the parent compound, 3-aminobiphenyl, and the expected influence of the two additional methyl groups.
| Property | 3-Aminobiphenyl (Experimental/Computed) | 3',6-Dimethyl-[1,1'-biphenyl]-3-amine (Predicted) | Rationale for Prediction |
| Molecular Weight | 169.22 g/mol [1] | 197.27 g/mol | Addition of two methyl groups (2 x CH₂) |
| CAS Number | 2243-47-2[1] | Not Assigned | Specific isomer not found in databases. |
| Appearance | Colorless solid[2] | Likely a solid at room temperature | Increased molecular weight and symmetry. |
| Melting Point | 31-31.5 °C[2] | Higher than 3-aminobiphenyl | Increased molecular weight and potential for stronger intermolecular forces. |
| Boiling Point | 177-178 °C[2] | Higher than 3-aminobiphenyl | Increased molecular weight. |
| logP | 3.3[1] | ~4.3 | Each methyl group typically increases logP by ~0.5. |
| Solubility | Insoluble in water | Predicted to be less soluble in water | Increased hydrophobicity due to methyl groups. |
Proposed Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most direct and versatile approach for the synthesis of unsymmetrically substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 3',6-Dimethyl-[1,1'-biphenyl]-3-amine, a plausible route involves the coupling of a protected 3-amino-6-methylphenyl halide with 3-methylphenylboronic acid.
Caption: Proposed synthetic workflow for 3',6-Dimethyl-[1,1'-biphenyl]-3-amine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Protection of the Amine
The primary amine of 3-amino-6-methylphenyl halide (e.g., 3-bromo-4-methylaniline) should be protected to prevent side reactions. A common protecting group is the Boc (tert-butyloxycarbonyl) group.
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Dissolve 3-bromo-4-methylaniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base, for example triethylamine or diisopropylethylamine.
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Add di-tert-butyl dicarbonate (Boc)₂O and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Purify the product by column chromatography to obtain the protected starting material.
Step 2: Suzuki-Miyaura Coupling
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To a reaction vessel, add the protected 3-bromo-4-methylaniline, 3-methylphenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
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Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product into an organic solvent like ethyl acetate.
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Dry the organic layer and purify the crude product by column chromatography to yield the protected biphenyl compound.
Step 3: Deprotection of the Amine
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Dissolve the protected 3',6-Dimethyl-[1,1'-biphenyl]-3-amine in a suitable solvent (e.g., DCM).
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
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Stir the reaction at room temperature until the protecting group is cleaved (monitored by TLC).
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Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product into an organic solvent.
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Wash the organic layer with water and brine, dry it, and purify by column chromatography or recrystallization to obtain pure 3',6-Dimethyl-[1,1'-biphenyl]-3-amine.
Potential Applications and Fields of Interest
While this specific isomer lacks documented applications, the broader class of aminobiphenyls and their derivatives are of significant interest in several scientific domains.
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Medicinal Chemistry: The biphenyl moiety is a privileged scaffold in drug design. For instance, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been investigated as selective PKMYT1 inhibitors for cancer treatment.[3] The amine group can serve as a key hydrogen bond donor or a site for further chemical modification to modulate pharmacological properties. The methyl groups can influence the molecule's conformation and metabolic stability.
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Materials Science: Biphenyl derivatives are utilized in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The substitution pattern on the biphenyl rings can be tailored to achieve desired electronic and photophysical properties.
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Chemical Synthesis: Substituted biphenylamines can serve as valuable intermediates in the synthesis of more complex molecules, including dyes, polymers, and agrochemicals. The amine group can be readily diazotized and converted into a wide range of other functional groups.
Safety and Handling
No specific safety data is available for 3',6-Dimethyl-[1,1'-biphenyl]-3-amine. However, based on the known hazards of related compounds like 3-aminobiphenyl and other aromatic amines, the following precautions should be taken:
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Toxicity: Aromatic amines are often toxic and may be harmful if swallowed, in contact with skin, or if inhaled. 3-Aminobiphenyl is classified as harmful if swallowed and causes skin and eye irritation.[1] The isomer 2',6-dimethyl-[1,1'-biphenyl]-3-amine is also noted to have acute toxicity (oral, dermal, inhalation) and cause skin and eye irritation.[4]
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Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3',6-Dimethyl-[1,1'-biphenyl]-3-amine represents an under-explored member of the substituted biphenylamine family. While direct experimental data is currently lacking, this guide provides a solid foundation for researchers by outlining its chemical structure, predicting its physicochemical properties, and proposing a robust synthetic strategy. The insights into its potential applications in medicinal chemistry and materials science, extrapolated from related compounds, highlight the value of this molecule as a target for future synthesis and investigation. As with any novel chemical entity, all handling and experimental work should be conducted with appropriate safety precautions.
References
- PubChem. (n.d.). 3-Aminobiphenyl. National Center for Biotechnology Information.
- NextSDS. (n.d.). 2',6-dimethyl-[1,1'-biphenyl]-3-amine — Chemical Substance Information.
- Wikipedia. (n.d.). 3-Aminobiphenyl.
- Pharmaffiliates. (n.d.). 6-Amino-3'-(dimethylamino)-[1,1'-biphenyl]-3-sulfonamide.
- ACS Publications. (2024). Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of Medicinal Chemistry.
